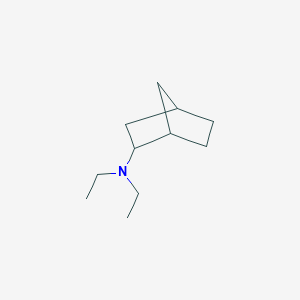
Ac-VEID-pNA, Colorimetric Substrate
Übersicht
Beschreibung
- Ac-VEID-pNA is a colorimetric substrate used in the study of caspase enzymes, which are central to cellular inflammation and apoptotic processes. These enzymes are of interest across various fields such as cell biology, medicinal chemistry, and chemical biology due to their role in cell death pathways.
Synthesis Analysis
- The substrate is prepared through gram-scale solution-phase synthesis, offering a cost-effective alternative to solid-phase synthesis for producing the quantities needed for high-throughput screening (Peterson et al., 2010).
Wissenschaftliche Forschungsanwendungen
The “Ac-VEID-pNA, Colorimetric Substrate” is a colorimetric substrate for caspase-6 and related cysteine proteases . The sequence is based on the lamin A site of cleavage . When the substrate is cleaved by a caspase, it releases pNA, which can be detected by its absorbance at 405nm .
Scientific Field : Biochemistry, specifically in the study of apoptosis or programmed cell death .
Methods of Application : The substrate is typically added to a solution containing the enzyme of interest. The enzyme cleaves the substrate, releasing pNA. The amount of pNA released can be quantified by measuring the absorbance of the solution at 405nm .
Results or Outcomes : The results of such experiments can provide valuable insights into the role of caspase-6 and related enzymes in apoptosis. This can have implications for understanding diseases where apoptosis is disrupted, such as cancer .
The substrate is used to study the activity of caspase-6 and related cysteine proteases, which play a crucial role in apoptosis . By measuring the release of pNA, researchers can quantify the activity of these enzymes .
The substrate is used to study the activity of caspase-6 and related cysteine proteases, which play a crucial role in apoptosis . By measuring the release of pNA, researchers can quantify the activity of these enzymes .
Eigenschaften
IUPAC Name |
3-[[3-methyl-2-(5-oxopentanoylamino)pentanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O8/c1-3-13(2)19(24-17(27)6-4-5-11-26)21(31)23-16(12-18(28)29)20(30)22-14-7-9-15(10-8-14)25(32)33/h7-11,13,16,19H,3-6,12H2,1-2H3,(H,22,30)(H,23,31)(H,24,27)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYVDLDOLYARPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50849587 | |
| Record name | N-(5-Oxopentanoyl)isoleucyl-N-(4-nitrophenyl)-alpha-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50849587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-VEID-PNA | |
CAS RN |
189684-54-6 | |
| Record name | N-(5-Oxopentanoyl)isoleucyl-N-(4-nitrophenyl)-alpha-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50849587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Rel-(1R,2R,4S)-N-propylbicyclo[2.2.1]heptan-2-amine](/img/structure/B1143044.png)



